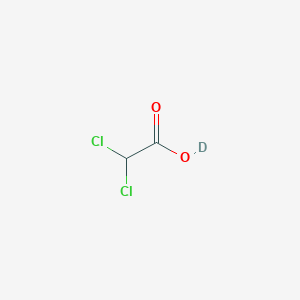
Deuterio 2,2-dichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deuterio 2,2-dichloroacetate is a deuterated form of dichloroacetic acid, where the hydrogen atoms are replaced with deuterium. This compound is of significant interest due to its potential applications in various fields, including medicine and chemistry. The deuterated form often exhibits different kinetic properties compared to its non-deuterated counterpart, making it valuable for research and therapeutic purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deuterio 2,2-dichloroacetate typically involves the deuteration of dichloroacetic acid. One common method is the reaction of deuterated chloroform with sodium hydroxide to produce deuterated dichloroacetate. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The process must be carefully monitored to maintain the purity and yield of the deuterated product. Techniques such as distillation and crystallization are employed to purify the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Deuterio 2,2-dichloroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated trichloroacetic acid.
Reduction: Reduction reactions can convert it into deuterated acetic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or neutral conditions.
Major Products
Oxidation: Deuterated trichloroacetic acid.
Reduction: Deuterated acetic acid.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Deuterio 2,2-dichloroacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways involving deuterium-labeled compounds.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit pyruvate dehydrogenase kinase, thereby altering cancer cell metabolism
Industry: Utilized in the production of deuterated pharmaceuticals and as a solvent in NMR spectroscopy.
Mécanisme D'action
The primary mechanism of action of Deuterio 2,2-dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, promoting the conversion of pyruvate to acetyl-CoA. This shift in metabolism can reduce the proliferation of cancer cells by altering their energy production pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroacetic acid: The non-deuterated form, commonly used in similar applications but with different kinetic properties.
Trichloroacetic acid: Another halogenated acetic acid with stronger acidic properties and different reactivity.
Monochloroacetic acid: A less chlorinated analogue with distinct chemical behavior.
Uniqueness
Deuterio 2,2-dichloroacetate is unique due to its deuterium content, which imparts different kinetic isotope effects compared to its non-deuterated counterparts. This makes it particularly useful in studies requiring precise kinetic measurements and in therapeutic applications where altered metabolic pathways are targeted .
Propriétés
Formule moléculaire |
C2H2Cl2O2 |
|---|---|
Poids moléculaire |
129.95 g/mol |
Nom IUPAC |
deuterio 2,2-dichloroacetate |
InChI |
InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i/hD |
Clé InChI |
JXTHNDFMNIQAHM-DYCDLGHISA-N |
SMILES isomérique |
[2H]OC(=O)C(Cl)Cl |
SMILES canonique |
C(C(=O)O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



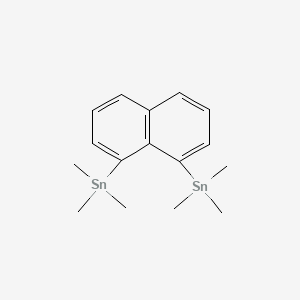
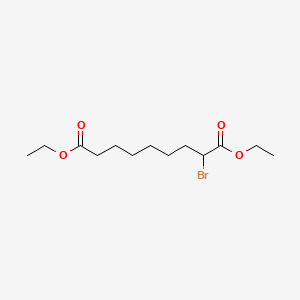
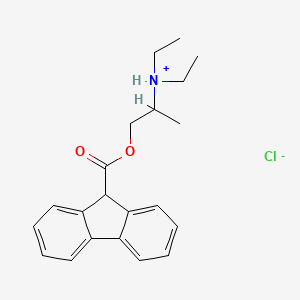
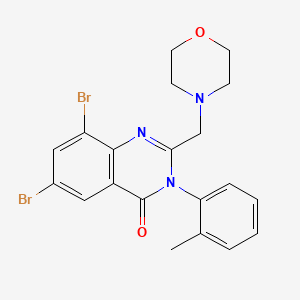
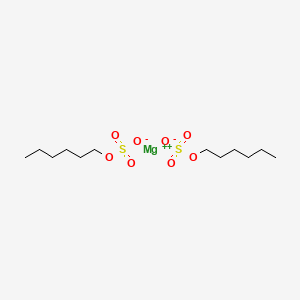
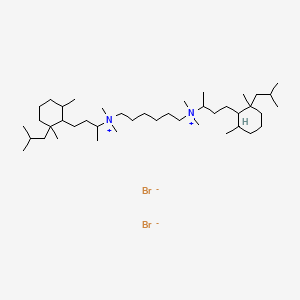
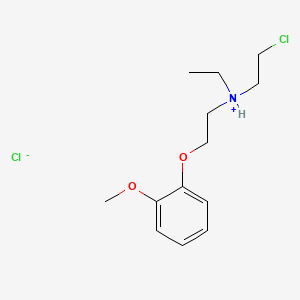
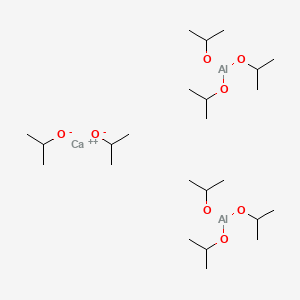
![1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride](/img/structure/B13777687.png)
![2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]-](/img/structure/B13777694.png)
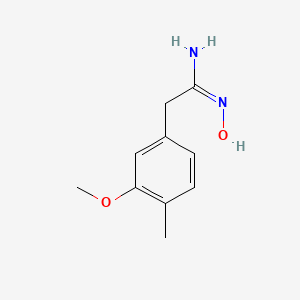
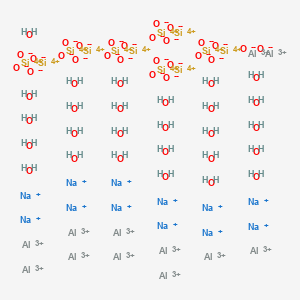
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)
